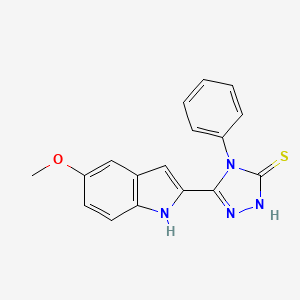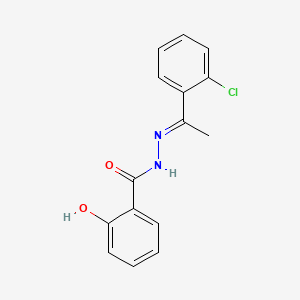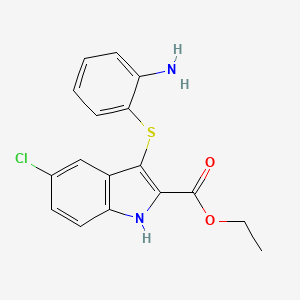
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique structure with a chloro-substituted indole ring, an aminophenylthio group, and an ethyl ester functional group.
Preparation Methods
The synthesis of 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester involves multiple steps. One common synthetic route starts with the preparation of the indole-2-carboxylic acid derivative. The process typically involves:
Bromination: 3-Bromo-1H-indole-2-carboxylic acid is prepared by brominating indole-2-carboxylic acid.
Esterification: The brominated compound is then esterified using anhydrous ethanol and concentrated sulfuric acid to form ethyl 3-bromo-1H-indole-2-carboxylate.
Thioether Formation: The ethyl ester is reacted with 2-aminophenylthiol under suitable conditions to introduce the aminophenylthio group.
Chlorination: Finally, the compound is chlorinated to obtain the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow systems.
Chemical Reactions Analysis
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, acetone, and dichloromethane, as well as catalysts like sulfuric acid and sodium hydroxide.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an HIV-1 integrase inhibitor, which could be useful in developing antiretroviral therapies.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, the indole nucleus chelates with magnesium ions within the active site of the enzyme, preventing the integration of viral DNA into the host genome . This inhibition disrupts the viral replication cycle, making it a promising candidate for antiretroviral therapy.
Comparison with Similar Compounds
Similar compounds to 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester include other indole derivatives such as:
Indole-2-carboxylic acid: Lacks the aminophenylthio and chloro groups, making it less complex.
Ethyl indole-2-carboxylate: Similar ester functionality but without the additional substituents.
3-Bromo-1H-indole-2-carboxylic acid: Contains a bromine atom instead of the aminophenylthio group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
206256-24-8 |
|---|---|
Molecular Formula |
C17H15ClN2O2S |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
ethyl 3-(2-aminophenyl)sulfanyl-5-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H15ClN2O2S/c1-2-22-17(21)15-16(23-14-6-4-3-5-12(14)19)11-9-10(18)7-8-13(11)20-15/h3-9,20H,2,19H2,1H3 |
InChI Key |
GBESVLYBGASLHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)SC3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



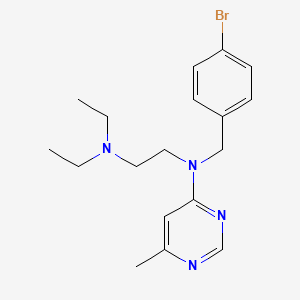

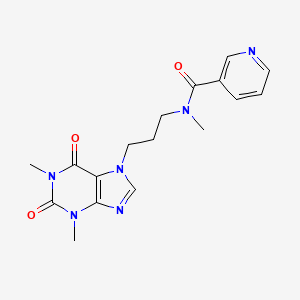

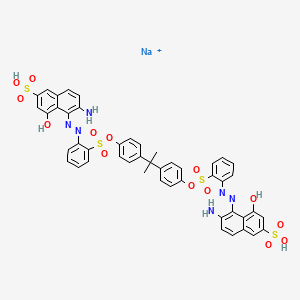
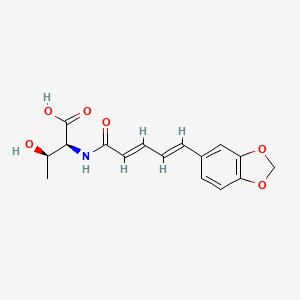
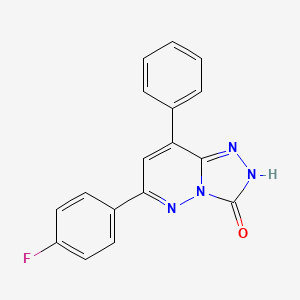
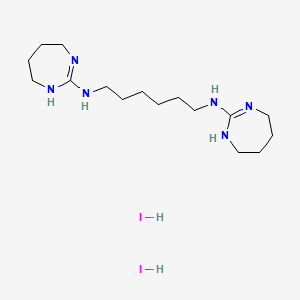
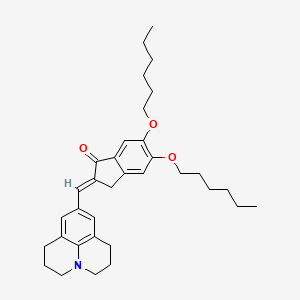
![disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12728166.png)
